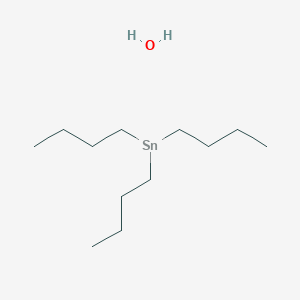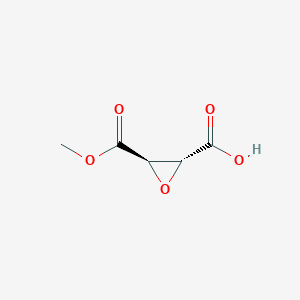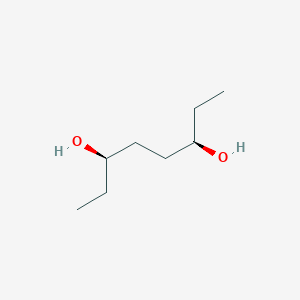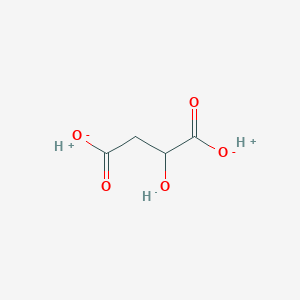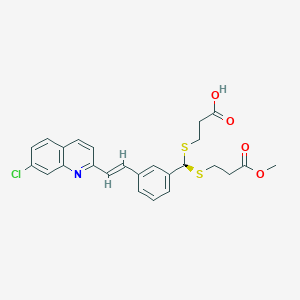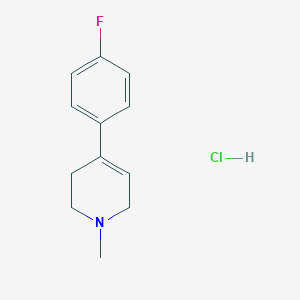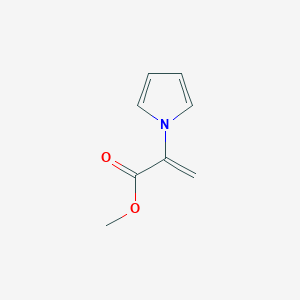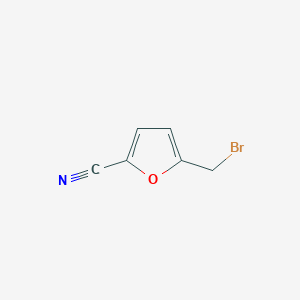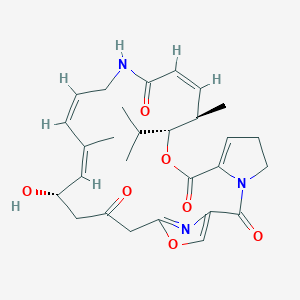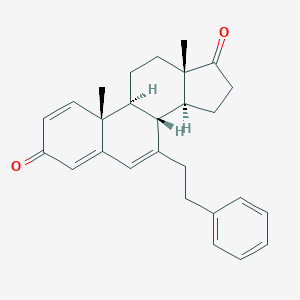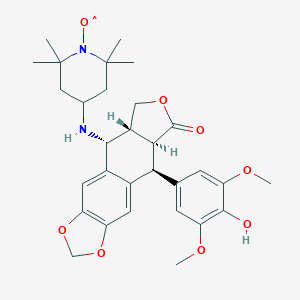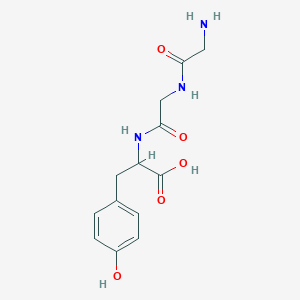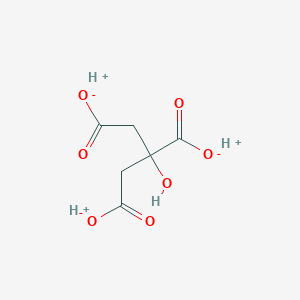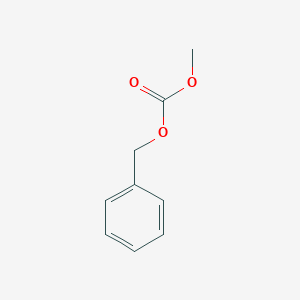![molecular formula C22H16OS B142133 (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one CAS No. 130689-02-0](/img/structure/B142133.png)
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one, also known as TPMT, is a thiochromene derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses.
Biochemical And Physiological Effects
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It also has anti-inflammatory effects, which can help to reduce inflammation and pain. Additionally, (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been found to have anti-cancer properties, which make it a promising candidate for the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
One of the main advantages of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is its versatility. It can be used in a wide range of lab experiments, making it a valuable tool for researchers. However, one of the limitations of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for research on (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one. One area of interest is the development of new drugs and therapies based on (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one. Another area of interest is the investigation of the mechanisms of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one, in order to better understand its biological effects. Additionally, further studies are needed to explore the potential applications of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one in other areas, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.
In conclusion, (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. It exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers. Further studies are needed to fully understand the mechanisms of action of (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one and to explore its potential applications in other areas of research.
Synthesis Methods
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This involves the reaction of 4-hydroxycoumarin with substituted benzaldehydes in the presence of a base catalyst, such as piperidine. The resulting product is then treated with thioacetic acid to form (3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one.
Scientific Research Applications
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These properties make it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
130689-02-0 |
|---|---|
Product Name |
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one |
Molecular Formula |
C22H16OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one |
InChI |
InChI=1S/C22H16OS/c23-22-19(15-24-21-9-5-4-8-20(21)22)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-14H,15H2/b19-14+ |
InChI Key |
HRLXPTDQSWSQCZ-XMHGGMMESA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)C3=CC=CC=C3)/C(=O)C4=CC=CC=C4S1 |
SMILES |
C1C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4S1 |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4S1 |
synonyms |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-((1,1'-biphenyl)-4-ylmethylene)-, (Z)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



